(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine

Description

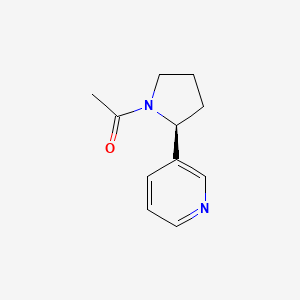

Structure

3D Structure

Properties

IUPAC Name |

1-[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-9(14)13-7-3-5-11(13)10-4-2-6-12-8-10/h2,4,6,8,11H,3,5,7H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSABMTSCLQGWBB-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@H]1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975202 | |

| Record name | 1-[2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5979-94-2 | |

| Record name | Pyrrolidine, 1-acetyl-2-(3-pyridinyl)-, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5979-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylnornicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005979942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-(2-(pyridin-3-yl)pyrrolidin-1-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLNORNICOTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BX6E0YC1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for S 1 Acetyl 2 3 Pyridinyl Pyrrolidine and Its Analogues

Stereoselective Synthesis Strategies

The creation of the chiral pyrrolidine (B122466) ring is a key challenge in the synthesis of (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine and its analogues. Chemists have developed several effective strategies to control the stereochemistry of this five-membered nitrogen-containing ring.

Chiral Pool Approaches Utilizing (S)-Proline and Derivatives as Starting Materials

One of the most direct and common methods for synthesizing enantiomerically pure pyrrolidine derivatives is the use of the "chiral pool," which involves using readily available, naturally occurring chiral molecules as starting materials. (S)-Proline, a naturally occurring amino acid, is an ideal starting material for this purpose due to its inherent (S)-stereochemistry at the C2 position of the pyrrolidine ring. mdpi.comunibo.it

The synthesis often begins with the reduction of the carboxylic acid group of (S)-proline to an alcohol, yielding (S)-prolinol. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). nih.gov (S)-prolinol then serves as a versatile intermediate that can be further modified to introduce the desired 3-pyridinyl group at the C2 position. nih.gov

Another approach involves the use of pyroglutamic acid, a derivative of proline. nih.gov For instance, the synthesis of both cis- and trans-2,5-disubstituted pyrrolidines has been reported starting from a pyroglutamic acid-derived hemiaminal. The stereoselectivity of the addition of an aromatic group can be controlled by the choice of protecting group on the nitrogen atom. nih.gov

Table 1: Examples of Chiral Pool Starting Materials and Key Transformations

| Starting Material | Key Transformation | Intermediate/Product | Reference(s) |

| (S)-Proline | Reduction with LiAlH₄ or LiBH₄ | (S)-Prolinol | nih.gov |

| Pyroglutamic acid derivative | Lewis acid-catalyzed addition of an aromatic group | 2,5-disubstituted pyrrolidines | nih.gov |

| (R)- or (S)-Aspartic acid | Multi-step synthesis | 3-pyrrolidinylisoxazoles | nih.gov |

Asymmetric Cyclization Reactions for Pyrrolidine Ring Construction

Asymmetric cyclization reactions offer an alternative and powerful strategy for constructing the pyrrolidine ring with high stereocontrol, starting from acyclic precursors. mdpi.com These methods often employ chiral catalysts or auxiliaries to induce enantioselectivity in the ring-forming step.

One notable method is the intramolecular aza-Michael cyclization. This reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. The use of a chiral phosphoric acid as a catalyst can promote the formation of the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk

Another approach involves the rhodium(II)-catalyzed C-H insertion of carbenes. This method allows for the direct difunctionalization of a pyrrolidine moiety, creating 2,5-disubstituted analogues with high enantio- and diastereocontrol. nih.gov Furthermore, a photoredox/chiral-at-rhodium(III) dual catalytic strategy has been developed for the synthesis of optically active substituted cyclic imines, which can serve as precursors to pyrrolidines. researchgate.net This process involves a hydrogen-atom transfer, radical coupling, and subsequent cyclization. researchgate.net

Transaminase-triggered cyclizations have also been employed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excesses. acs.org Additionally, iridium-catalyzed reductive azomethine ylide generation from tertiary amides allows for a [3 + 2] dipolar cycloaddition to form the pyrrolidine ring. acs.org

Table 2: Overview of Asymmetric Cyclization Strategies

| Reaction Type | Catalyst/Reagent | Key Feature | Reference(s) |

| Intramolecular aza-Michael | Chiral Phosphoric Acid | High enantioselectivity | whiterose.ac.uk |

| C-H Insertion of Carbenes | Rhodium(II) catalyst | Direct difunctionalization | nih.gov |

| Photoredox/Dual Catalysis | Chiral-at-Rhodium(III) | Radical/polar cascade | researchgate.net |

| Transaminase-Triggered Cyclization | Transaminase | High enantiomeric excess | acs.org |

| Reductive Azomethine Ylide Generation | Iridium Catalyst | [3 + 2] dipolar cycloaddition | acs.org |

Stereocontrolled Functionalization of Pre-formed Pyrrolidine Scaffolds

In some synthetic routes, a pre-formed, often racemic or achiral, pyrrolidine ring is functionalized in a stereocontrolled manner. This strategy relies on the ability to introduce substituents at specific positions with defined stereochemistry.

A common approach is the asymmetric lithiation of N-Boc pyrrolidine, followed by quenching with an electrophile. This method, however, often requires cryogenic temperatures and the use of stoichiometric quantities of a chiral diamine like (-)-sparteine. mdpi.com

Another powerful technique is the enantioselective separation of a racemic mixture of a pyrrolidine derivative. mdpi.com For instance, racemic nornicotine (B190312), which is structurally related to the target molecule, can be resolved into its (S) and (R) enantiomers. This is often achieved by forming diastereomeric salts with a chiral acid, such as N-lauroyl-(R)-alanine, followed by fractional crystallization. The desired enantiomer can then be isolated and further modified. mdpi.com

Strategic Introduction of the Acetyl Moiety

The final step in the synthesis of this compound is the introduction of the acetyl group onto the nitrogen atom of the pyrrolidine ring. This can be accomplished through various N-acetylation protocols or integrated within a multi-step synthesis. nih.gov

N-Acetylation Protocols

N-acetylation is a common and generally straightforward transformation. The secondary amine of the (S)-2-(3-pyridinyl)pyrrolidine precursor can be readily acylated using a variety of acetylating agents. nih.gov

Common reagents for this purpose include:

Acetyl chloride: This is a highly reactive acylating agent, often used in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct.

Acetic anhydride (B1165640): This is another effective and commonly used reagent, which produces acetic acid as a byproduct. A base is also typically used in this reaction.

The choice of reagent and reaction conditions can be optimized to ensure high yields and purity of the final product.

Incorporation of the 3-Pyridinyl Moiety

The introduction of the 3-pyridinyl group onto the pyrrolidine scaffold is a critical step in the synthesis of this compound. This can be achieved either by coupling a pyridine (B92270) derivative to a pre-existing pyrrolidine ring or by constructing the pyrrolidine ring from a pyridine-containing precursor.

A primary strategy for forging the bond between the pyrrolidine and pyridine rings involves metal-catalyzed cross-coupling reactions. These methods offer a versatile and direct route for C(sp²)-C(sp³) bond formation. For instance, transition-metal-catalyzed reactions, such as Suzuki or Negishi couplings, can be employed. researchgate.net These reactions would typically involve the coupling of an organometallic pyridine reagent, like a pyridyl aluminum reagent, with a pyrrolidine derivative bearing a suitable leaving group at the 2-position. organic-chemistry.org

Another approach involves the reaction of Grignard reagents with pyridine N-oxides. This method allows for the regioselective functionalization of the pyridine ring at the C2-position. organic-chemistry.org In the context of synthesizing the target compound, a pyrrolidinyl Grignard reagent could potentially be added to a pyridine N-oxide, followed by subsequent chemical manipulations to achieve the desired 3-substituted product. The table below summarizes various coupling strategies applicable to pyridine synthesis.

| Coupling Strategy | Reagents | Catalyst/Conditions | Product Type |

| Hantzsch-type Synthesis | β-enamine carbonyl compounds, Rongalite | Oxidative coupling | Tetrasubstituted pyridines mdpi.com |

| Grignard Addition | Grignard reagents, Pyridine N-oxides | THF, then Ac₂O | 2-Substituted pyridines organic-chemistry.org |

| Reductive Cross-Coupling | Aryl iodides, Difluoromethyl 2-pyridyl sulfone | Nickel catalyst | Biaryls organic-chemistry.org |

| [2+2+2] Cycloaddition | Alkynes, Nitriles | Metal promoter (e.g., Cobalt) | Substituted pyridines researchgate.net |

A novel and innovative approach involves the synthesis of the pyrrolidine skeleton through a ring contraction of readily available pyridine derivatives. osaka-u.ac.jpbohrium.com This strategy is highly promising as it utilizes abundant and inexpensive pyridines as starting materials to access complex pyrrolidine structures. nih.gov A recently developed method reports a photo-promoted ring contraction of pyridines with silylborane. osaka-u.ac.jpnih.gov

This reaction proceeds under photoirradiation (e.g., 365 nm LED) and transforms the six-membered pyridine ring into a five-membered pyrrolidine derivative. nih.gov The key product of this transformation is a pyrrolidine derivative bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpresearchgate.net This bicyclic intermediate is a versatile synthon that can be further derivatized to yield a variety of functionalized pyrrolidines. nih.govnih.gov The reaction demonstrates a broad substrate scope and high functional group compatibility. nih.govresearchgate.net The mechanism is understood to proceed through 2-silyl-1,2-dihydropyridine and vinylazomethine ylide intermediates. nih.govnih.gov This method inherently installs a substituent derived from the original pyridine ring, providing a direct pathway to pyridinyl-pyrrolidine analogues.

| Reaction | Reagents | Conditions | Intermediate/Product | Key Feature |

| Photo-promoted Ring Contraction | Pyridine, Silylborane (e.g., PhMe₂SiBpin) | 365 nm LED, 25 °C | N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene | Forms pyrrolidine ring from pyridine precursor osaka-u.ac.jpnih.gov |

Design and Synthesis of Three-Dimensional Pyrrolidine Fragments

In modern drug discovery, there is a significant emphasis on moving away from flat, aromatic-rich molecules towards compounds with greater three-dimensionality (3D). whiterose.ac.uk Saturated scaffolds like the pyrrolidine ring are ideal for this purpose due to their non-planar nature and sp³-hybridized centers. nih.govresearchgate.net The inherent puckering of the pyrrolidine ring, often described as "pseudorotation," contributes to its ability to present substituents in well-defined spatial vectors, enhancing 3D coverage. nih.govresearchgate.net

Synthesis of Isotopically Labeled this compound Analogues

Isotopically labeled compounds are indispensable tools for studying the in vitro and in vivo metabolic fate of experimental drugs. researchgate.net The synthesis of labeled analogues of this compound can be achieved by incorporating isotopes such as carbon-14 (B1195169) (¹⁴C), carbon-13 (¹³C), deuterium (B1214612) (²H), or nitrogen-15 (B135050) (¹⁵N) at specific positions within the molecule.

The synthetic strategy depends on the desired location of the label.

Labeling the Acetyl Group: To introduce a label on the acetyl moiety, isotopically labeled acetylating agents can be used. For instance, reacting the (S)-2-(3-pyridinyl)pyrrolidine precursor with labeled chloroacetyl chloride (e.g., [1-¹⁴C]chloroacetyl chloride) or acetic anhydride would yield the N-acetylated product with the isotopic label. google.combeilstein-journals.org

Labeling the Pyrrolidine Ring: Incorporating an isotope into the pyrrolidine ring itself would necessitate starting with a labeled precursor, such as isotopically labeled L-proline, a common starting material for chiral pyrrolidine derivatives. beilstein-journals.orgnih.gov

Labeling the Pyridine Ring: For labeling the pyridine moiety, a labeled pyridine derivative would be required as a starting material in either the cross-coupling strategies or the pyridine ring contraction methodologies described previously. researchgate.net

The table below outlines potential approaches for isotopic labeling.

| Labeling Position | Labeled Reagent | Synthetic Step |

| Acetyl Group (Carbonyl) | [¹⁴C]Chloroacetyl chloride | N-acylation |

| Acetyl Group (Methyl) | Acetic anhydride-¹³C₂ | N-acylation |

| Pyrrolidine Ring | L-proline-¹⁵N | Initial precursor |

| Pyridine Ring | [2,6-¹³C₂]Pyridine | Ring contraction or coupling |

Molecular Mechanisms of Action and Diverse Biological Activity Profiles

Enzyme Modulation and Inhibition Studies

The pyrrolidine (B122466) scaffold is a key feature in many enzyme inhibitors due to its ability to mimic natural substrates and interact with enzyme active sites. pharmablock.comnih.gov Various derivatives of pyrrolidine have been synthesized and evaluated for their inhibitory effects on a wide range of enzymes. frontiersin.org

Kinase Enzyme Inhibition

There is a lack of specific research on the kinase inhibition profile of (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine. However, the pyrrolidine scaffold is a component of some known kinase inhibitors. For instance, riviciclib (B45974) (P276-00), a compound investigated in clinical trials for several types of cancer, contains a pyrrolidine ring and is a potent inhibitor of cyclin-dependent kinases (CDKs), with particular selectivity for CDK9/T1. acs.org Additionally, enantiopure hydroxyl-functionalized pyrrolidine derivatives have been shown to be selective inhibitors of casein kinase 1 (CK1). nih.gov The structurally related compound, cotinine (B1669453), has been shown to activate the pro-survival enzyme Akt and inhibit the pro-apoptotic factor GSK3β, both of which are kinases involved in cellular signaling pathways. nih.gov

The effects of cotinine on protein kinase C (PKC) have also been investigated. In cultured bovine adrenal chromaffin cells, cotinine was found to inhibit the activation of PKC induced by nicotinic agonists. nih.gov

Table 1: Kinase Modulation by a Pyrrolidine Derivative

| Compound | Kinase Target | Observed Effect | Reference |

| Riviciclib | Cyclin-dependent kinases (CDKs) | Inhibition | acs.org |

Cholinesterase Enzyme Inhibition

Specific studies detailing the cholinesterase inhibitory activity of this compound are not currently available. However, the pyrrolidine core is a common feature in many compounds designed as cholinesterase inhibitors. researchgate.netnih.gov For example, a series of novel pyrrolidine-based benzenesulfonamide (B165840) derivatives have been synthesized and shown to be potent acetylcholinesterase (AChE) inhibitors, with K_i_ values in the nanomolar range. nih.govfrontiersin.org Another study on dispiro pyrrolidine derivatives demonstrated better inhibitory activity against butyrylcholinesterase (BChE) compared to AChE, with one compound exhibiting an IC50 of 12.78 ± 1.52 μM for BChE. researchgate.net

Research on N-benzoylthiourea-pyrrolidine carboxylic acid derivatives has also identified potent cholinesterase inhibitors, with some compounds showing IC50 values as low as 0.029 µM for AChE. nih.gov These findings highlight the potential of the pyrrolidine scaffold in the design of effective cholinesterase inhibitors.

Table 2: Cholinesterase Inhibition by Various Pyrrolidine Derivatives

| Compound Class | Enzyme Target | IC50 / K_i Value | Reference |

| Dispiro pyrrolidine derivative | BChE | 12.78 ± 1.52 μM | researchgate.net |

| N-benzoylthiourea-pyrrolidine derivative | AChE | 0.029 µM | nih.gov |

| Pyrrolidine-based benzenesulfonamide | AChE | K_i_ = 22.34 ± 4.53 nM | nih.govfrontiersin.org |

Carbonic Anhydrase Inhibition

There is no direct evidence for the inhibition of carbonic anhydrase (CA) by this compound. However, the pyrrolidine scaffold has been incorporated into molecules designed as carbonic anhydrase inhibitors. A recent study reported the synthesis of novel pyrrolidine-containing benzenesulfonamides that were evaluated for their inhibitory effects on human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov One of the synthesized compounds was found to be a potent inhibitor of both isoforms, with K_i_ values of 17.61 ± 3.58 nM for hCA I and 5.14 ± 0.61 nM for hCA II. nih.gov This demonstrates that the pyrrolidine moiety can be a key structural element for potent carbonic anhydrase inhibition.

Table 3: Carbonic Anhydrase Inhibition by a Pyrrolidine Derivative

| Compound | Enzyme Target | K_i Value | Reference |

| Pyrrolidine-benzenesulfonamide derivative | hCA I | 17.61 ± 3.58 nM | nih.gov |

| Pyrrolidine-benzenesulfonamide derivative | hCA II | 5.14 ± 0.61 nM | nih.gov |

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

While there are no specific studies on the DPP-IV inhibitory activity of this compound, the pyrrolidine ring is a well-established pharmacophore in the design of DPP-IV inhibitors. benthamdirect.comnih.govingentaconnect.com Many potent and selective DPP-IV inhibitors, used in the treatment of type 2 diabetes, incorporate a pyrrolidine scaffold that mimics the proline residue of natural substrates. ingentaconnect.commdpi.com For example, a class of pyrrolidine sulfonamide derivatives has been synthesized and shown to exhibit significant DPP-IV inhibitory activity. frontiersin.org One compound with a 4-trifluorophenyl substitution on an oxadiazole ring attached to the pyrrolidine scaffold displayed an IC50 value of 11.32 ± 1.59 μM against the DPP-IV enzyme. frontiersin.org

The design of novel pyrrolidine derivatives continues to be an active area of research for the development of new DPP-IV inhibitors. technologynetworks.com

Table 4: DPP-IV Inhibition by a Pyrrolidine Derivative

| Compound | Enzyme Target | IC50 Value | Reference |

| Pyrrolidine sulfonamide derivative | DPP-IV | 11.32 ± 1.59 μM | frontiersin.org |

Glycosidase Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)

Specific data on the glycosidase inhibitory properties of this compound is not available. However, various N-acetylpyrrolidine derivatives have been synthesized and shown to inhibit α-glucosidase and α-amylase. nih.govmui.ac.ir In one study, N-(benzyl)-2-acetylpyrrolidine and N-(tosyl)-2-acetylpyrrolidine demonstrated potent inhibitory activity against α-glucosidase, with IC50 values of 0.52 ± 0.02 mM and 1.64 ± 0.08 mM, respectively. nih.govmui.ac.ir

Furthermore, a series of trans-chalcones with pyrrolidine rings were synthesized and found to have dual inhibitory effects against α-amylase and α-glucosidase. acs.org One of these compounds exhibited excellent dual inhibition with an IC50 value of 14.61 ± 0.12 μM against α-amylase and 25.38 ± 2.09 μM against α-glucosidase. acs.org Polyhydroxylated pyrrolidine derivatives have also been synthesized and shown to be potent α-glucosidase inhibitors. nih.gov

Table 5: Glycosidase Inhibition by Pyrrolidine Derivatives

| Compound | Enzyme Target | IC50 Value | Reference |

| N-(benzyl)-2-acetylpyrrolidine | α-Glucosidase | 0.52 ± 0.02 mM | nih.govmui.ac.ir |

| N-(tosyl)-2-acetylpyrrolidine | α-Glucosidase | 1.64 ± 0.08 mM | nih.govmui.ac.ir |

| Pyrrolidine-based chalcone | α-Amylase | 14.61 ± 0.12 μM | acs.org |

| Pyrrolidine-based chalcone | α-Glucosidase | 25.38 ± 2.09 μM | acs.org |

Matrix Metalloproteinase (MMP-2) Inhibition and Selective Activity

There is no direct research on the MMP-2 inhibitory activity of this compound. However, the pyrrolidine scaffold is recognized as an excellent framework for designing MMP inhibitors. nih.govingentaconnect.combenthamdirect.com A number of pyrrolidine derivatives have been synthesized and have shown potent and selective inhibition of MMPs. nih.govnih.gov For instance, a series of hydroxamate-based pyrrolidine derivatives were found to be potent MMP-2 inhibitors, with some compounds being more potent than the positive control, LY52. nih.gov These derivatives exhibited high selectivity for MMP-2 over aminopeptidase (B13392206) N (AP-N). nih.govddtjournal.com

The development of pyrrolidine-based MMP inhibitors, including sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives, has yielded compounds with low nanomolar activity against certain MMP subclasses. nih.govingentaconnect.combenthamdirect.com This body of research underscores the potential of the pyrrolidine ring in the development of selective MMP inhibitors.

Fibroblast Activation Protein (FAP) Inhibition

A thorough review of published research indicates no specific studies on the inhibition of Fibroblast Activation Protein (FAP) by this compound. The existing literature on FAP inhibitors primarily focuses on different chemical scaffolds, and this particular compound has not been identified as an inhibitor.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

There is no available scientific evidence to suggest that this compound possesses inhibitory activity against bacterial DNA gyrase or topoisomerase IV. Research in this area is concentrated on other classes of compounds, and the potential antibacterial properties of this specific pyrrolidine derivative have not been reported.

Receptor Ligand Interactions and Modulation

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Binding and Activation

This compound is a derivative of cotinine, which is the main metabolite of nicotine (B1678760). The structural similarity between these compounds, differing by an acetyl group, suggests that this compound may also interact with nicotinic acetylcholine receptors (nAChRs). Cotinine itself is known to cross the blood-brain barrier and act as a partial agonist at various nAChR subtypes. nih.gov

Studies on nicotinoids, including cotinine, have established that their binding affinity to the α4β2 variant of the nAChR is a strong predictor of their physiological effects. nih.govchemrxiv.org The interaction with nAChRs is complex, and even small structural modifications can alter the binding affinity and functional activity. For instance, cotinine has been shown to affect the trafficking and assembly of a subset of nAChRs, which could contribute to the physiological effects attributed to nicotine. nih.gov

The binding of nicotinoids to nAChRs occurs in a binding pocket composed of several amino acid residues. Key interactions have been identified between nicotinoids and specific amino acids such as Trp156, Trpβ57, Tyr100, and Tyr204. nih.gov The binding affinity is influenced by factors like the proton exchange energy between the pyridine (B92270) and non-pyridine rings of the nicotinoid. nih.govchemrxiv.org Given that this compound shares the core pyrrolidine and pyridine rings with cotinine and nicotine, it is plausible that it also engages with the nAChR binding pocket. However, the presence of the N-acetyl group would likely modify its binding affinity and efficacy compared to cotinine.

Table 1: Binding Affinity of Selected Nicotinoids to nAChRs No direct data is available for this compound. The table presents data for structurally related compounds to provide context.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

| Nicotine | α4β2 | High | nih.govchemrxiv.org |

| Cotinine | α4β2 | Lower than Nicotine | nih.govnih.govchemrxiv.org |

Chemokine Receptor (CXCR4) Antagonism

There is no scientific literature available that has investigated or established the antagonism of the Chemokine Receptor (CXCR4) by this compound. While some pyridine and pyrrolidine derivatives have been explored as CXCR4 antagonists, the activity of this specific compound has not been reported.

Endothelin Receptor (ETR) Antagonism

No research findings are available to indicate that this compound acts as an antagonist for the Endothelin Receptor (ETR). The development of ETR antagonists has focused on other distinct chemical structures, and this compound has not been identified as having this activity.

Androgen Receptor (AR) Modulation

A comprehensive review of scientific literature indicates a lack of specific studies investigating the direct modulatory effects of this compound on the androgen receptor (AR). While the broader class of pyrrolidine derivatives has been explored for various biological activities, including interactions with steroid hormone receptors, research focusing specifically on the interaction between this compound and the AR has not been published. researchgate.netnih.govmdpi.com Consequently, there is no available data detailing its potential agonist or antagonist activity, binding affinity, or influence on AR-mediated signaling pathways.

Diverse Biological Effects on Cellular and Organismal Systems (Preclinical Focus)

Antimicrobial Efficacy (Antibacterial, Antifungal, Anti-parasitic)

There is currently no specific research available in peer-reviewed literature that evaluates the antimicrobial efficacy of this compound. Although the pyrrolidine scaffold is a component of many compounds investigated for antibacterial and antifungal properties, this specific molecule has not been the subject of dedicated antimicrobial screening studies. nih.govfrontiersin.org As a result, data on its potential activity against various strains of bacteria, fungi, or parasites, including metrics such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC), are not available.

Antiproliferative Activity and Cell Cycle Modulation

An examination of the available scientific data reveals no specific investigations into the antiproliferative activity or cell cycle modulation effects of this compound. Studies on other pyrrolidine-containing molecules have shown potential in targeting cancer cell growth, but research has not been extended to this particular compound. nih.govnih.govnih.gov Therefore, there is no information regarding its effects on cancer cell lines, its potential to induce apoptosis, or its mechanisms for modulating cell cycle progression.

Anti-inflammatory Response Pathways

Specific preclinical studies focusing on the anti-inflammatory properties of this compound are not present in the current body of scientific literature. While related compounds, such as nicotine, and the general class of pyrrolidine derivatives have been evaluated for their roles in inflammatory processes, this specific acetylated metabolite has not been a direct subject of such research. researchgate.netqub.ac.uknih.govnih.govnih.gov Consequently, there is no data on its potential to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes, or its effect on the production of pro-inflammatory cytokines.

Anticonvulsant Mechanisms

The potential anticonvulsant mechanisms of this compound have not been specifically explored in published research. Various derivatives of the pyrrolidine and pyrrolidinone core structures are known to possess anticonvulsant activities, often through modulation of ion channels or neurotransmitter systems like GABA. nih.govnih.govnih.govmdpi.com However, this compound itself has not been assessed in preclinical seizure models, and therefore its efficacy and mechanism of action in this context remain unknown.

Antioxidant Properties

There is a lack of specific scientific studies evaluating the antioxidant properties of this compound. While some natural alkaloids containing the pyrrolidine ring, such as nicotine, have been noted for certain antioxidant activities, this specific N-acetylated form has not been investigated. nih.govnih.gov Research into its capacity to scavenge free radicals, inhibit oxidative stress, or modulate antioxidant enzyme activity has not been reported.

Structure Activity Relationship Sar and Computational Chemistry Investigations

Elucidation of Key Pharmacophoric Features for Target Interaction

The pharmacophore of (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine, a molecule structurally related to nicotine (B1678760), is defined by a specific arrangement of chemical features essential for its interaction with biological targets, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs). The key pharmacophoric elements include a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic features, all of which are crucial for its binding affinity and efficacy.

Impact of Stereochemistry on Ligand-Target Recognition and Biological Efficacy

Stereochemistry plays a pivotal role in the biological activity of this compound. The (S)-configuration at the chiral center of the pyrrolidine (B122466) ring is analogous to that of naturally occurring (-)-nicotine, which is known to be the more potent enantiomer. This specific spatial arrangement of the pyridinyl group relative to the pyrrolidine ring is crucial for proper orientation within the binding pocket of nAChRs.

Studies on nicotine analogs have consistently demonstrated that the (S)-enantiomer exhibits significantly higher affinity and efficacy at various nAChR subtypes compared to the (R)-enantiomer. researchgate.net This stereoselectivity arises from the specific interactions between the ligand and the amino acid residues in the receptor's binding site. The precise positioning of the key pharmacophoric features, as dictated by the (S)-stereochemistry, allows for optimal hydrogen bonding and hydrophobic interactions, leading to a more stable ligand-receptor complex and a more potent biological response. Any alteration in this stereochemistry would likely result in a significant loss of activity due to a suboptimal fit within the binding pocket. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling for this compound and its analogs involves the statistical correlation of their chemical structures with their biological activities. While specific QSAR models for this exact compound are not extensively documented, general QSAR studies on nicotine analogs provide valuable insights. These models typically use a variety of molecular descriptors to quantify the physicochemical properties of the molecules.

Key descriptors in QSAR models for nicotinic ligands often include:

Electronic descriptors: Such as the charge on the pyridine (B92270) nitrogen, which influences its hydrogen bonding capacity.

Steric descriptors: Like molecular volume and surface area, which relate to the fit of the molecule in the binding pocket.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which affects the compound's ability to cross cell membranes and interact with hydrophobic regions of the receptor.

These models help in predicting the biological activity of novel analogs and in understanding the structural requirements for potent nAChR modulation. For instance, QSAR studies on related compounds have shown that both the electronic properties of the pyridine ring and the steric bulk around the pyrrolidine ring are critical determinants of binding affinity. nih.gov

Molecular Docking and Molecular Dynamics Simulations for Binding Mode Prediction

Computational techniques like molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting and analyzing the binding mode of this compound at the atomic level. These methods provide a three-dimensional representation of the ligand-receptor complex and offer insights into the specific interactions that govern binding.

Molecular docking studies would place this compound within the binding site of a target receptor, such as a homology model of an nAChR subtype. The predicted binding pose would highlight the key interactions between the ligand and the surrounding amino acid residues. MD simulations can then be used to assess the stability of this binding pose over time and to explore the conformational changes that may occur in both the ligand and the receptor upon binding. nih.gov

Analysis of Ligand-Protein Hydrogen Bonding and Hydrophobic Interactions

The binding of this compound to its target receptor is stabilized by a network of hydrogen bonds and hydrophobic interactions. The nitrogen atom of the pyridine ring is predicted to form a crucial hydrogen bond with a hydrogen bond donor residue in the receptor's binding site, such as a tryptophan or tyrosine. The protonated nitrogen of the pyrrolidine ring can also participate in hydrogen bonding with an acidic residue like aspartate or glutamate.

Conformational Adaptations within Enzyme Active Sites and Receptor Pockets

The binding of this compound can induce conformational changes in the receptor's binding pocket, a phenomenon known as "induced fit." Molecular dynamics simulations can capture these dynamic adaptations. The flexibility of both the ligand and the receptor allows for an optimal alignment of interacting groups, maximizing the binding affinity. The pyrrolidine ring, in particular, can adopt different puckered conformations, and the orientation of the acetyl group can also adjust to fit the local environment of the binding site. Understanding these conformational adaptations is crucial for the rational design of more potent and selective ligands.

Design and Synthesis of Structure-Activity Probes and Derivatives

The design and synthesis of structural analogs of this compound are essential for probing the structure-activity relationship and for developing compounds with improved pharmacological profiles. Based on the pharmacophore model and docking studies, several modifications can be envisioned.

Table 1: Proposed Structural Modifications and Their Rationale

| Modification Site | Proposed Change | Rationale |

| Pyridine Ring | Substitution with electron-donating or electron-withdrawing groups | To modulate the basicity of the pyridine nitrogen and its hydrogen bonding strength. |

| Replacement with other heteroaromatic rings | To explore the importance of the pyridine ring for binding and to potentially improve selectivity. | |

| Pyrrolidine Ring | Introduction of substituents at various positions | To probe the steric and electronic requirements of the binding pocket. A "methyl scan" approach, for instance, can reveal sensitive regions. nih.gov |

| Altering the ring size | To investigate the optimal ring size for receptor interaction. | |

| Acetyl Group | Replacement with other acyl groups or functional moieties | To explore the role of the N-acetyl group in binding and to potentially introduce new interaction points. |

The synthesis of these derivatives would typically involve the modification of nornicotine (B190312) or other suitable pyrrolidine precursors, followed by N-acetylation. worktribe.com The biological evaluation of these synthesized probes would then provide valuable data to refine the SAR models and guide the design of future ligands with enhanced potency and selectivity for specific nAChR subtypes.

Conformational Analysis of the Pyrrolidine Ring System (e.g., Pseudorotation Dynamics)

The pyrrolidine ring in this compound does not exist as a static, planar structure. Instead, it undergoes a rapid interconversion between various puckered conformations. This dynamic behavior can be described by the concept of pseudorotation, which maps the continuous conformational changes onto a circular path. The two principal types of conformations that define the limits of this path are the envelope (or bent) and twist (or half-chair) forms.

The specific conformation adopted by the pyrrolidine ring is influenced by the steric and electronic properties of its substituents. In the case of this compound, the presence of the N-acetyl group at the 1-position and the 3-pyridinyl group at the 2-position significantly impacts the conformational equilibrium. The N-acetyl group, in particular, introduces a degree of planar character due to the amide resonance, which can influence the puckering of the adjacent C-N bond.

Computational studies on analogous N-acylpyrrolidine systems have shown that the N-acyl substituent tends to favor an axial orientation for substituents at the 2- and 5-positions. This preference restricts the possible conformations of the pyrrolidine ring to one or two main sets. The interplay between the bulky 3-pyridinyl group and the N-acetyl substituent in this compound is expected to create a unique conformational energy landscape.

The puckering of the pyrrolidine ring can be quantified using Cremer-Pople puckering parameters, which describe the degree and type of puckering. These parameters are derived from the dihedral angles within the ring and provide a more detailed picture of the ring's geometry than simple "envelope" or "twist" descriptors. For a five-membered ring, two parameters, the puckering amplitude (q) and the phase angle of pseudorotation (Φ), are used.

The following table provides a hypothetical representation of the types of data that would be obtained from a detailed computational analysis of the pyrrolidine ring conformations in this compound. This data is illustrative and based on general principles of pyrrolidine conformational analysis.

Interactive Data Table: Hypothetical Conformational Analysis of the Pyrrolidine Ring in this compound

| Conformer | Pyrrolidine Ring Pucker | Relative Energy (kcal/mol) | Key Dihedral Angle (C5-N1-C2-C3) | Pseudorotational Phase Angle (Φ) |

| A | C3'-endo (North) | 0.0 | -25° | +18° |

| B | C2'-exo (South) | 1.2 | +20° | -162° |

| C | Twist (T3') | 0.8 | -15° | +54° |

| D | Twist (T2') | 1.5 | +10° | -126° |

Note: The data in this table is illustrative and intended to represent the type of information derived from computational chemistry studies. Actual values would require specific quantum mechanical calculations.

Detailed research, likely involving a combination of high-level computational modeling (such as Density Functional Theory or ab initio methods) and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, would be necessary to precisely characterize the pseudorotational dynamics and the conformational preferences of the pyrrolidine ring in this compound. Such studies would provide valuable insights into the structure-activity relationships of this and related compounds.

Metabolic Transformations of S 1 Acetyl 2 3 Pyridinyl Pyrrolidine

In Vitro Metabolic Stability Studies in Biological Matrices

Table 1: Anticipated Metabolic Stability of (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine in Biological Matrices

| Biological Matrix | Species | Expected Metabolic Stability | Primary Metabolic Pathway |

|---|---|---|---|

| Liver Microsomes | Human, Rat | Low to Moderate | Oxidative metabolism via Cytochrome P450 enzymes. researchgate.net |

| S9 Fraction | Human, Rat | Low | Oxidative and potentially hydrolytic metabolism. |

Identification and Characterization of Biotransformation Pathways

The biotransformation of this compound can be characterized by several key reaction types. These pathways are largely inferred from the well-documented metabolism of structurally related tobacco alkaloids, such as nicotine (B1678760) and nornicotine (B190312). researchgate.net

Oxidative reactions, primarily catalyzed by the Cytochrome P450 (CYP) system, are expected to be a major route of metabolism. These reactions can occur on both the pyridine (B92270) and the pyrrolidine (B122466) rings of the molecule.

Pyrrolidine Ring Oxidation: Hydroxylation of the pyrrolidine ring is a common metabolic pathway for related compounds. researchgate.net

Pyridine Ring N-oxidation: The nitrogen atom on the pyridine ring is susceptible to oxidation, leading to the formation of an N-oxide metabolite. researchgate.net

Reductive pathways are generally less common for this class of compounds. However, it has been noted that N-oxide metabolites of similar alkaloids can undergo reduction back to the parent amine, suggesting the possibility of such a reaction. researchgate.net

A significant metabolic pathway for this compound is the hydrolysis of the acetyl group. This reaction cleaves the amide bond, releasing the acetyl moiety and forming the primary metabolite, (S)-2-(3-pyridinyl)pyrrolidine (nornicotine). Studies have confirmed that N-acylnornicotines can be hydrolyzed back to nornicotine in microsomal preparations. doi.org The pyrrolidine ring itself may also undergo hydrolytic cleavage under certain conditions, as seen with similar structures like N-methylpyrrolidone, although this is likely a minor pathway in vivo. semanticscholar.orgresearchgate.net

Following phase I oxidative or hydrolytic metabolism, the resulting metabolites can undergo phase II conjugation reactions. For instance, hydroxylated metabolites can be conjugated with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This increases the water solubility of the metabolites, preparing them for renal excretion.

Enzymatic Systems Involved in Metabolism

The metabolic transformations of this compound are mediated by specific enzyme systems, primarily located in the liver.

Cytochrome P450 (CYP450): This superfamily of enzymes is central to the oxidative metabolism of xenobiotics. Based on the metabolism of nicotine and nornicotine, CYP2A6 is the principal enzyme responsible for the oxidation of the pyrrolidine ring. nih.govnih.govmdpi.com CYP2B6 has also been implicated in the metabolism of related tobacco alkaloids. doi.org It is highly probable that these isoforms, particularly CYP2A6, are involved in the oxidative biotransformation of this compound.

Hydrolases: The hydrolytic cleavage of the acetyl group is carried out by hydrolase enzymes, such as carboxylesterases or other amidases, which are abundant in the liver and plasma. While the specific hydrolase has not been identified for this compound, the reaction is a well-established pathway for N-acetylated compounds.

Table 2: Enzymatic Systems Implicated in the Metabolism of this compound

| Enzyme System | Metabolic Reaction | Key Isozymes/Types |

|---|---|---|

| Cytochrome P450 | Oxidation (Hydroxylation, N-oxidation) | CYP2A6, CYP2B6 doi.orgmdpi.com |

Chemical Synthesis of Key Metabolites for Further Biological and Biochemical Characterization

The comprehensive biological and biochemical evaluation of metabolites derived from this compound necessitates the availability of pure analytical standards. Chemical synthesis provides a reliable method for obtaining these key metabolites in sufficient quantities and high purity, overcoming the challenges of isolating them from biological matrices. The synthetic strategies for major metabolites, including nornicotine, cotinine (B1669453), and trans-3'-hydroxycotinine, are crucial for detailed characterization studies.

Synthesis of Nornicotine

Nornicotine is a primary metabolic precursor and a likely de-acetylation product. Several synthetic routes have been established for its preparation, including methods for racemic and enantiomerically pure forms.

One common approach involves the chemical demethylation of nicotine. wikipedia.org Another established route is the reduction of myosmine (B191914), which can be performed using catalytic hydrogenation with a palladium catalyst or with reducing agents like sodium borohydride (B1222165), typically yielding a racemic mixture of nornicotine. wikipedia.orgmdpi.com

For enantioselective synthesis, which is critical for studying stereospecific biological activities, more complex methods have been developed. A two-step procedure allows for the synthesis of optically pure isomers of nornicotine. nih.gov This method involves the formation of a chiral ketimine from the condensation of 2-hydroxy-3-pinanone with 3-(aminomethyl)pyridine, followed by enantioselective C-alkylation, N-deprotection, and subsequent base-catalyzed intramolecular ring closure. nih.govnih.gov This approach has been reported to produce (S)-(-)-nornicotine and (R)-(+)-nornicotine with enantiomeric excess (ee) values of 91% and 81%, respectively. nih.gov

A four-step chemical synthesis starting from myosmine has also been reported, which includes the reduction of myosmine to racemic nornicotine, followed by enantiomeric separation using diastereomeric salt crystallization with chiral acids like N-lauroyl-(R)-alanine. mdpi.com This method has achieved up to a 90% yield of pure nornicotine after the reduction step and results in (S)-nornicotine with 92% ee after resolution. mdpi.com

Table 1: Selected Synthetic Methods for Nornicotine

| Starting Material | Key Reagents/Conditions | Product Form | Reported Yield/Purity | Reference(s) |

|---|---|---|---|---|

| Myosmine | Sodium borohydride (NaBH₄) | Racemic Nornicotine | ~90% purity | mdpi.com |

| Myosmine | H₂/Pd/C | Racemic Nornicotine | Not specified | wikipedia.org |

| Nicotine | Silver oxide (Ag₂O) | Nornicotine | Not specified | wikipedia.org |

| 2-hydroxy-3-pinanone, 3-(aminomethyl)pyridine | 3-bromopropan-1-ol, NH₂OH·HCl, HBr, base | (S)-(-)-Nornicotine | 91% ee | nih.gov |

Synthesis of Cotinine Metabolites

Further metabolism leads to the formation of cotinine and its hydroxylated derivatives. The synthesis of these compounds is essential for understanding their distinct pharmacological and toxicological profiles.

While cotinine is a major metabolite of nicotine, its synthesis is often a starting point for producing its own downstream metabolites, such as trans-3'-hydroxycotinine. nih.govnih.gov The metabolic conversion of nicotine to cotinine involves a two-stage enzymatic process, which can be mimicked through chemical synthesis, typically involving oxidation of the pyrrolidine ring. researchgate.netresearchgate.net

Trans-3'-hydroxycotinine is a major metabolite of cotinine, and its stereoselective synthesis has been a significant focus of research. nih.govmdpi.com The stereochemistry of this metabolite is crucial, as the trans isomer is predominantly formed in humans. nih.govmdma.ch

One prominent method for synthesizing (3'R,5'S)-trans-3'-hydroxycotinine starts from (S)-cotinine. nih.govmdma.ch The process involves the deprotonation of cotinine using a strong base like lithium diisopropylamide (LDA), followed by oxidation with oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH). This reaction yields an 80:20 mixture of trans- and cis-3'-hydroxycotinine. nih.gov The desired trans isomer can then be purified to greater than 98% purity through conversion to its solid hexanoate (B1226103) ester, recrystallization, and subsequent cleavage of the ester. nih.gov

An alternative, simpler two-step method has also been developed. nih.gov This procedure utilizes sodium bis(trimethylsilyl)amide (NaN[(CH₃)₃Si]₂) for deprotonation and dibenzyl peroxydicarbonate as the hydroxylating agent, followed by base-catalyzed hydrolysis to yield trans-3'-hydroxycotinine. nih.govacs.org

Table 2: Synthetic Approaches for trans-3'-Hydroxycotinine

| Starting Material | Key Reagents | Key Steps | Product | Purity | Reference(s) |

|---|---|---|---|---|---|

| (S)-Cotinine | 1. Lithium diisopropylamide (LDA) 2. MoOPH | Deprotonation, Oxidation | 80:20 mixture of trans-/cis-3'-hydroxycotinine | Initial mixture | nih.govmdma.ch |

| trans-/cis- mixture | Hexanoate ester formation, Recrystallization, Ester cleavage | Purification | (3'R,5'S)-trans-3'-hydroxycotinine | >98% | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (S)-Nornicotine |

| (R)-Nornicotine |

| Cotinine |

| trans-3'-Hydroxycotinine |

| cis-3'-Hydroxycotinine |

| Myosmine |

| Nicotine |

| 2-hydroxy-3-pinanone |

| 3-(aminomethyl)pyridine |

| N-lauroyl-(R)-alanine |

| Lithium diisopropylamide (LDA) |

| Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH) |

| Sodium bis(trimethylsilyl)amide |

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separations for Compound Analysis and Purity Assessment

Chromatographic techniques are fundamental for separating (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine from its enantiomer, related compounds, and matrix components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose.

The stereospecific nature of this compound necessitates the use of chiral chromatography to separate it from its (R)-enantiomer and determine its enantiomeric purity. HPLC coupled with Chiral Stationary Phases (CSPs) is the most effective and widely used method for this type of analysis. researchgate.net

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of nicotine-related alkaloids and have demonstrated effectiveness in resolving their enantiomers. researchgate.netresearchgate.net The analysis can be performed in either normal-phase or reversed-phase mode, depending on the specific column and the compound's characteristics. Chiral HPLC analysis is often used to confirm the success of asymmetric synthesis or resolution processes for related chiral precursors. acs.org

Table 1: Illustrative HPLC Conditions for Chiral Analysis of Related Pyrrolidine (B122466) Alkaloids

| Parameter | Condition |

|---|---|

| Stationary Phase | Chiral Polysaccharide-based CSP (e.g., Chiralpak) |

| Mobile Phase | Normal Phase: n-Hexane/Ethanol/Isopropanol mixtures |

| Reversed Phase: Acetonitrile/Water with additives (e.g., buffers) | |

| Detection | UV-Vis Detector (e.g., at 260 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient to 40 °C |

Note: These are general conditions; method optimization is required for the specific analysis of this compound.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like N-acetylnornicotine. When coupled with a mass spectrometer (GC-MS), it provides excellent separation and definitive identification. For the analysis of tobacco alkaloids, capillary GC columns with non-polar stationary phases, such as those based on 5% diphenyl / 95% dimethylpolysiloxane (e.g., DB-5), are frequently used. researchgate.netnist.gov

The National Institute of Standards and Technology (NIST) has reported a retention index (RI) for N-acetylnornicotine, which aids in its identification in complex chromatograms. nist.gov Derivatization is sometimes employed for related compounds, such as the reductive alkylation of nornicotine (B190312) to improve its chromatographic properties, although the acetyl group in the target compound already enhances its volatility compared to the parent amine. nih.gov

Table 2: Reported Gas Chromatography Parameters for N-acetylnornicotine

| Parameter | Value/Condition | Source |

|---|---|---|

| Compound Name | Nornicotine, N-acetyl | nist.gov |

| Stationary Phase | DB-5 (non-polar) | nist.gov |

| Retention Index | 1827 | nist.gov |

| Detector | Mass Spectrometry (MS), Nitrogen-Phosphorus Detector (NPD) | researchgate.netresearchgate.net |

Note: The retention index is a standardized measure that helps in identifying compounds across different systems.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound.

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. While specific experimental spectra for this compound are not widely published, the expected signals can be predicted based on its structure.

¹H NMR: The proton NMR spectrum would exhibit distinct regions. The protons on the pyridine (B92270) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the pyrrolidine ring would be found in the aliphatic region (δ 1.5-4.5 ppm) and would likely show complex splitting patterns due to spin-spin coupling and diastereotopicity. The single methyl group of the acetyl moiety would appear as a sharp singlet, likely around δ 2.0-2.2 ppm.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The pyridine ring carbons would resonate in the aromatic region (~δ 120-150 ppm), while the pyrrolidine and acetyl carbons would appear in the aliphatic region. The carbonyl carbon of the acetyl group would be significantly downfield (~δ 170 ppm).

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound, confirming its identity. The molecular formula for N-acetylnornicotine is C₁₁H₁₄N₂O, corresponding to a molecular weight of 190.24 g/mol . nist.gov

Under Electron Ionization (EI), commonly used in GC-MS, the molecule is expected to fragment in a predictable manner. The mass spectrum of the parent compound, nornicotine (m/z 148), typically shows a prominent fragment corresponding to the pyridine ring (m/z 78) and the pyrrolidinyl moiety. nist.govnist.gov For N-acetylnornicotine, key fragments would include:

The molecular ion [M]⁺ at m/z 190.

A fragment from the loss of the acetyl group [M-43]⁺ at m/z 147.

Fragments characteristic of the pyridine ring (e.g., m/z 78) and the acetylated pyrrolidine ring.

For quantitative analysis, especially in biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govcdc.gov This technique uses soft ionization methods like Electrospray Ionization (ESI) and monitors specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, providing exceptional sensitivity and selectivity.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Identity |

|---|---|

| 190 | Molecular Ion [M]⁺ |

| 147 | [M - COCH₃]⁺ |

| 133 | [M - CH₂COCH₃]⁺ |

| 84 | Pyrrolidine ring fragment |

| 78 | Pyridine ring fragment |

Note: These are predicted fragments based on chemical structure and fragmentation of similar compounds.

Bioanalytical Method Development for In Vitro and Ex Vivo Research Studies

The analysis of this compound in biological matrices such as plasma, serum, or urine requires robust and validated bioanalytical methods. Such methods are essential for pharmacokinetic, metabolic, and toxicological studies. The established methods for quantifying nicotine (B1678760) and its various metabolites, including nornicotine, provide a clear framework for developing an assay for N-acetylnornicotine. nih.govcdc.govnih.govmdpi.com

A typical bioanalytical workflow using LC-MS/MS involves several key steps:

Sample Collection and Preparation: Collection of the biological fluid (e.g., urine, plasma).

Internal Standard Addition: A stable isotope-labeled analog of the analyte (e.g., N-acetylnornicotine-d₃) is added to the sample to account for variability during sample processing and analysis.

Extraction: Solid-Phase Extraction (SPE) is commonly used to remove interfering matrix components like proteins and salts and to concentrate the analyte. nih.gov Mixed-mode or polymeric SPE cartridges are often employed for this class of compounds.

Chromatographic Separation: The extracted sample is injected into an HPLC or UHPLC system, typically using a reversed-phase column (e.g., C18) to separate the analyte from other metabolites.

Detection and Quantification: The analyte is detected by a tandem mass spectrometer operating in MRM mode. The ratio of the analyte's response to the internal standard's response is used to calculate the concentration based on a calibration curve.

This approach provides the high sensitivity (often in the low ng/mL range), specificity, and accuracy required for bioanalytical research. mdpi.com

Table 4: Key Components of a Bioanalytical Method for this compound

| Step | Technique/Reagent | Purpose |

|---|---|---|

| Sample Cleanup | Solid-Phase Extraction (SPE) | Removal of matrix interferences (proteins, salts) |

| Internal Standard | Stable Isotope-Labeled Analog | Correction for analytical variability |

| Separation | Reversed-Phase HPLC/UHPLC | Isocratic or gradient separation of analyte from metabolites |

| Ionization | Electrospray Ionization (ESI), Positive Mode | Generation of protonated molecular ions [M+H]⁺ |

| Detection | Tandem Mass Spectrometry (MS/MS) | Highly selective and sensitive quantification via MRM |

Q & A

Basic: What synthetic strategies are recommended for preparing (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine with high enantiomeric purity?

Methodological Answer:

The synthesis of this compound requires careful control of stereochemistry. A plausible route involves:

- Step 1 : Start with (S)-nornicotine (a pyrrolidine derivative with a 3-pyridinyl group) as a precursor .

- Step 2 : Acetylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to introduce the acetyl group at the pyrrolidine nitrogen.

- Step 3 : Purification via chiral chromatography (e.g., using a Chiralpak® column with hexane/isopropanol gradients) to isolate the enantiomerically pure product.

Key Considerations : Monitor reaction progress with TLC or LC-MS, and confirm stereochemistry via circular dichroism (CD) spectroscopy or X-ray crystallography .

Basic: Which analytical techniques are most effective for confirming the structure and enantiomeric purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the acetyl group’s position and pyridine ring substitution patterns. Compare with spectral data of similar compounds (e.g., (S)-1-(pyridin-2-yl)pyrrolidin-3-ol) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHNO) with <2 ppm mass accuracy.

- Chiral HPLC : Employ a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to assess enantiomeric excess (>98% preferred) .

Advanced: How can researchers resolve contradictions in reported biological activity data between this compound and its structural analogs?

Methodological Answer:

- Comparative SAR Studies : Systematically modify substituents (e.g., acetyl group, pyridine position) and test activity in standardized assays (e.g., receptor binding or enzyme inhibition).

- Computational Docking : Use molecular dynamics simulations to predict binding modes to targets like nicotinic acetylcholine receptors (nAChRs). Compare with analogs such as (-)-1-methyl-2-(3-pyridyl)pyrrolidine .

- Meta-Analysis : Cross-reference data from PubChem, CAS Common Chemistry, and EPA DSSTox to identify inconsistencies in assay conditions or purity .

Advanced: What experimental approaches are suitable for studying the metabolic stability of this compound in vivo?

Methodological Answer:

- In Vitro Hepatic Assays : Incubate the compound with liver microsomes (human or rodent) and quantify metabolites via LC-MS/MS. Compare degradation rates with nicotine (half-life ~2 hours) .

- Isotope Labeling : Synthesize a C-labeled analog to track metabolic pathways.

- Pharmacokinetic Profiling : Administer the compound intravenously/orally to animal models and measure plasma concentrations over time. Use compartmental modeling to estimate clearance and bioavailability .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (argon or nitrogen) at -20°C to prevent oxidation or hydrolysis.

- Handling : Use gloves and eye protection (per GHS hazard statements: skin/eye irritation ).

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC .

Advanced: What strategies can differentiate stereoisomers of 1-Acetyl-2-(3-pyridinyl)pyrrolidine in complex mixtures?

Methodological Answer:

- Chiral Derivatization : React the compound with a chiral agent (e.g., Mosher’s acid chloride) and analyze diastereomers via F NMR.

- Tandem MS Networking : Apply ultra-performance LC coupled with quadrupole time-of-flight MS (UPLC/Q-TOF MS) to identify characteristic fragmentation patterns, as demonstrated for pyrrolidine alkaloids .

- Vibrational Spectroscopy : Use Raman or IR spectroscopy to detect stereospecific vibrational modes (e.g., C=O stretching in acetyl group) .

Basic: What in vitro assays are recommended for preliminary screening of biological activity?

Methodological Answer:

- Receptor Binding Assays : Test affinity for nAChRs using radiolabeled ligands (e.g., H-epibatidine) in cell membranes.

- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using colorimetric substrates (e.g., Ellman’s reagent for AChE).

- Cytotoxicity : Evaluate in HEK293 or SH-SY5Y cells via MTT assay to rule out nonspecific toxicity .

Advanced: How can researchers design experiments to elucidate the role of the acetyl group in modulating target interactions?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Syntize analogs with varied acyl groups (e.g., propionyl, benzoyl) and compare binding kinetics.

- X-Ray Crystallography : Co-crystallize the compound with its target protein (e.g., AChE) to visualize hydrogen bonding and steric effects.

- Free Energy Perturbation (FEP) : Use computational methods to calculate binding energy differences between acetyl and other substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.